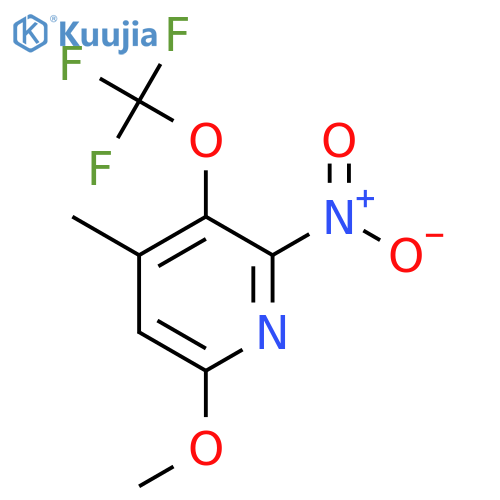Cas no 1804441-66-4 (6-Methoxy-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine)

1804441-66-4 structure
商品名:6-Methoxy-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine
CAS番号:1804441-66-4
MF:C8H7F3N2O4
メガワット:252.147392511368
CID:4813767
6-Methoxy-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H7F3N2O4/c1-4-3-5(16-2)12-7(13(14)15)6(4)17-8(9,10)11/h3H,1-2H3
- InChIKey: FRNYMOOMJFCGSA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C([N+](=O)[O-])=NC(=CC=1C)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 281
- トポロジー分子極性表面積: 77.2
- 疎水性パラメータ計算基準値(XlogP): 2.9
6-Methoxy-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088083-1g |
6-Methoxy-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine |
1804441-66-4 | 97% | 1g |
$1,475.10 | 2022-04-02 |
6-Methoxy-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
1804441-66-4 (6-Methoxy-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine) 関連製品
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量